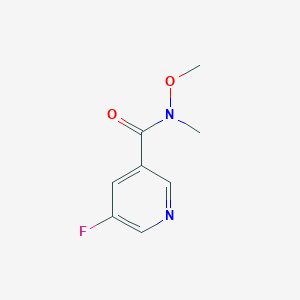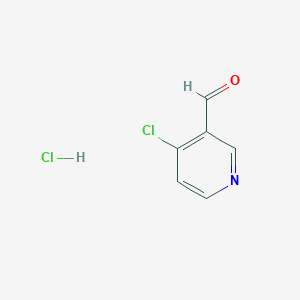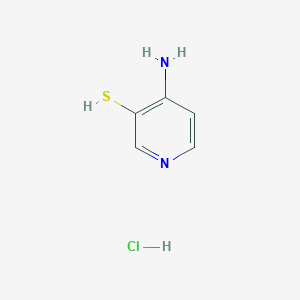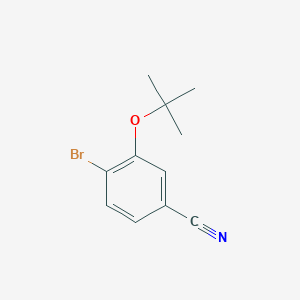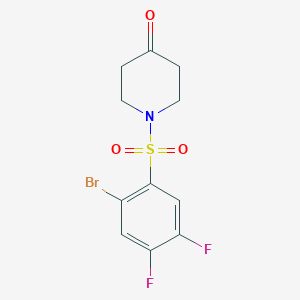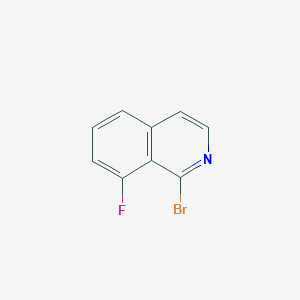
1-Bromo-8-fluoroisoquinoline
概要
説明
1-Bromo-8-fluoroisoquinoline is a heterocyclic compound with the molecular formula C9H5BrFN . It is a yellow to brown solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
Fluorinated isoquinolines, such as this compound, have been synthesized using modern synthetic methodologies . These methodologies include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5BrFN . The InChI code for this compound is 1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 226.05 g/mol . The compound is stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Drug Discovery
1-Bromo-8-fluoroisoquinoline is a compound that finds its applications mainly in the synthesis of various chemical entities, potentially useful in drug discovery. For example, the compound 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, has been synthesized from a related compound, 6-bromo-2-fluoro-3-methoxybenzaldehyde. This process was optimized in the medicinal chemistry laboratories by introducing a telescoping process, which simplified the synthesis route and improved the yield by 18%, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antimicrobial and Anticancer Applications
Compounds structurally related to this compound, such as 8-hydroxyquinoline derivatives, have been investigated for their in vitro cytotoxicity against cancer cell lines, including breast cancer cells. Co(III), Ni(II), and Cu(II) complexes of these derivatives have shown enhanced antiproliferative activity, suggesting potential for antimicrobial and anticancer applications (Kotian et al., 2021).
Synthetic Methodology Development
Research on this compound and related compounds extends to the development of new synthetic methodologies. For instance, a simple and efficient copper-catalyzed monofluoromethylation of 8-aminoquinolines has been described, showcasing significant advantages such as synthetic convenience and high reaction efficiency. This method broadens the scope of synthetic chemistry and enhances the toolbox for constructing fluorinated organic compounds, which are of high interest due to their pharmacological properties (Han et al., 2019).
Safety and Hazards
The safety information for 1-Bromo-8-fluoroisoquinoline includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Fluorinated isoquinolines, such as 1-Bromo-8-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Thus, the future directions for this compound could involve further exploration of its potential applications in these areas.
作用機序
Target of Action
1-Bromo-8-fluoroisoquinoline is a fluorinated isoquinoline that has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Biochemical Pathways
Fluorinated isoquinolines are known to have unique bioactivities, suggesting they may interact with various biochemical pathways .
Result of Action
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities .
生化学分析
Biochemical Properties
1-Bromo-8-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the conditions of the reaction. Additionally, this compound has been observed to bind to certain proteins, influencing their structure and function. These interactions are often mediated through the halogen atoms, which can form halogen bonds with amino acid residues in the proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression, affecting cellular metabolism and function. Furthermore, this compound has been reported to induce oxidative stress in certain cell types, leading to the activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. The bromine and fluorine atoms in this compound can form strong halogen bonds with specific amino acid residues, leading to changes in the conformation and activity of the target biomolecules. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with metabolic enzymes and the generation of reactive intermediates .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting substances. The metabolism of this compound can also affect the overall metabolic state of the cell, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of halogen atoms in this compound can facilitate its interaction with specific organelles, affecting its overall distribution and activity within the cell .
特性
IUPAC Name |
1-bromo-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPFAORJGTUTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



